N-(2-ethoxyphenyl)-N'-2-pyrazinylurea

Description

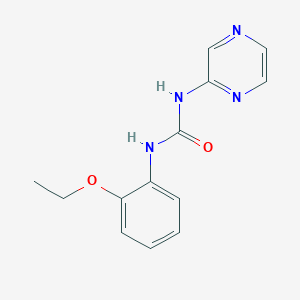

N-(2-ethoxyphenyl)-N'-2-pyrazinylurea is a urea derivative featuring an ethoxyphenyl group attached to one nitrogen of the urea moiety and a pyrazinyl ring on the adjacent nitrogen. The ethoxy (-OCH₂CH₃) substituent at the ortho position of the phenyl ring enhances lipophilicity, while the pyrazine ring contributes to hydrogen bonding and π-π stacking interactions due to its aromaticity and nitrogen atoms. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of urea derivatives, which often exhibit bioactivity as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-pyrazin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-11-6-4-3-5-10(11)16-13(18)17-12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEBQUZNOSPDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: urea derivatives , hydrazide/hydrazone derivatives , and pyrazine/pyrazole-containing compounds . Key comparisons are outlined below:

Pharmacological and Physicochemical Properties

Pyrazine-containing compounds (e.g., ) exhibit moderate aqueous solubility due to nitrogen atoms, whereas pyrazole derivatives () are more lipophilic .

Bioactivity: Urea derivatives like forchlorfenuron () are known cytokinins, suggesting that this compound may share plant growth-modulating properties. Pyrazinyl ureas are explored as kinase inhibitors (e.g., B-Raf inhibitors), with the pyrazine ring acting as a hydrogen-bond acceptor .

Stability :

- Urea bonds are generally stable under physiological conditions but susceptible to hydrolysis in strongly acidic or basic environments. Ethoxy substituents may confer additional steric protection compared to smaller groups like methyl .

Key Research Findings

- Structural analogs with ethoxy groups (e.g., ) show improved bioactivity in antifungal and anti-inflammatory assays compared to methoxy or chloro derivatives, likely due to optimized lipophilicity .

- Pyrazine-based compounds () demonstrate higher thermal stability in thermogravimetric analyses (TGA) compared to pyrazole derivatives, attributed to aromatic nitrogen interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.